5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3 and a molecular weight of 177.59 g/mol . This compound is part of the imidazo[1,5-a]pyridine family, which is known for its significant structural role in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method involves the cyclocondensation of appropriate aminoazoles with (ethoxymethylidene)malononitrile in pyridine under reflux conditions . The reaction is usually carried out at temperatures around 70°C for 1-7 hours, depending on the specific reactants and desired yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: A parent compound with similar structural features but lacking the chloro and nitrile substituents.
Imidazo[1,5-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the chloro and nitrile groups enhances its potential for further functionalization and increases its utility in various applications .
Properties
Molecular Formula |
C8H4ClN3 |
---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
5-chloroimidazo[1,5-a]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-8-2-6(3-10)1-7-4-11-5-12(7)8/h1-2,4-5H |
InChI Key |
HUIPUHHIDGZBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N2C1=CN=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.